1-Propylpiperidin-4-ol
Overview
Description
1-Propylpiperidin-4-ol is an organic compound with the molecular formula C8H17NO It is a derivative of piperidine, a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reduction of 1-propylpiperidin-4-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 1-propylpiperidin-4-one. This method is preferred due to its efficiency and scalability. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: 1-Propylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-propylpiperidin-4-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form 1-propylpiperidine using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 1-Propylpiperidin-4-one.
Reduction: 1-Propylpiperidine.
Substitution: 1-Propyl-4-chloropiperidine.
Scientific Research Applications
1-Propylpiperidin-4-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism by which 1-propylpiperidin-4-ol exerts its effects is primarily through its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity. The compound’s hydroxyl group allows it to form hydrogen bonds with target proteins, influencing their conformation and function. Additionally, its piperidine ring can engage in hydrophobic interactions, further stabilizing the ligand-receptor complex .
Comparison with Similar Compounds
Piperidine: A parent compound with a similar structure but lacking the propyl and hydroxyl groups.
1-Propylpiperidine: Similar to 1-propylpiperidin-4-ol but without the hydroxyl group.
4-Hydroxypiperidine: Similar but lacks the propyl group.
Uniqueness: this compound is unique due to the presence of both the propyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
1-propylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-5-9-6-3-8(10)4-7-9/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGNITMKWYOPCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546155 | |
Record name | 1-Propylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105409-83-4 | |
Record name | 1-Propylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-propylpiperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1-propylpiperidin-4-ol?
A1: this compound is a cyclic tertiary amine with a hydroxyl group.
Q2: How does the structure of this compound relate to its potential activity?
A2: The structure of this compound, particularly the piperidine ring with the propyl substituent and the hydroxyl group, suggests it could be a potential building block for molecules with biological activity. The provided research paper discusses "analogs of pridopidine, their preparation and use" []. Pridopidine itself is a complex molecule containing a 1-propylpiperidin-4-yl group. Therefore, understanding the properties of this compound could be relevant in the context of developing and studying pridopidine analogs.
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